Indophenol blue
Overview
Description
Indophenol Blue is an organic compound and deep blue dye . It is used as a common test for ammonia, known as the Berthelot’s reaction . It is also used to colorimetrically measure N-containing compounds .
Synthesis Analysis
In a strongly alkaline solution, ammonia reacts with hypochlorite ions to form monochloramine. This in turn reacts with a phenol compound to form a blue indophenol derivative that is determined photometrically .Molecular Structure Analysis
Indophenol Blue has the molecular formula C18H16N2O and a molecular weight of 276.33 g/mol . The molecule contains a total of 39 bonds, including 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 imine (aromatic), and 1 tertiary amine (aromatic) .Chemical Reactions Analysis
Indophenol Blue is used in the Berthelot’s reaction, a common test for ammonia . In this reaction, ammonia initially reacts with hypochlorite ions to form monochloramine, which further reacts with two carbolic acids to form a blue indophenol derivative .Scientific Research Applications
1. Determination of Grain Protein Content in Cereal Plants
- Summary of Application: The Indophenol blue colorimetric method is used to determine the grain protein content of cereal plants. This method converts the organic nitrogen in maize kernels into ammonia in solution, which can then be chlorinated to prepare monochloride salts. These salts can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate .
- Methods of Application: The organic nitrogen is first converted into ammonia and then chlorinated into monochloride salts, which can form an oxidatively coupled blue-green mixture with sodium salicylate and sodium dichloroisocyanurate. The concentration of ammonium ions in the blue-green mixture can be further detected under 660 nm light irradiation .
- Results or Outcomes: This method is more appropriate for the determination of protein content in large batches .
2. Photocatalytic Nitrogen Reduction
- Summary of Application: Metal–organic frameworks (MOFs) are coordination polymers with high porosity that are constructed from molecular engineering. Constructing MOFs as photocatalysts for the reduction of nitrogen to ammonia is a newly emerging but fast-growing field .
- Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
3. Colorimetric Measurement of N-containing Compounds
- Summary of Application: Indophenol Blue is used to colorimetrically measure N-containing compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
4. Determination of Soil Ammonia Nitrogen
- Summary of Application: Indophenol blue colorimetry has been widely used for determining soil ammonia nitrogen .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
5. Hair Dyeing
- Summary of Application: Indophenol blue is used in many dyes for hair coloring . The indophenol group, with various substituents in place of OH and various ring substitutions, is found in many dyes used in hair coloring .
- Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
6. Liquid Crystal Displays
- Summary of Application: Indophenol blue is used in liquid crystal displays .
- Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
7. Lubricants
- Summary of Application: Indophenol blue is used in lubricants .
- Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
8. Fuel Cells
- Summary of Application: Indophenol blue is used in fuel cells .
- Methods of Application: The specific methods of application or experimental procedures involving Indophenol blue in this context are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
Future Directions
Photocatalytic nitrogen fixation, which involves the use of Indophenol Blue, is considered one of the grand challenges of the 21st century for achieving a green and sustainable future . The development of improved photocatalytic materials for environmental sustainability, such as pollutant degradation, water splitting, N2 fixation, and CO2 reduction, is a promising future direction .
properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]iminonaphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-20(2)14-9-7-13(8-10-14)19-17-11-12-18(21)16-6-4-3-5-15(16)17/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJGENLTNRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059623 | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indophenol blue | |
CAS RN |
132-31-0, 136023-77-3 | |
Record name | Indophenol blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136023773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indophenol blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1(4H)-Naphthalenone, 4-[[4-(dimethylamino)phenyl]imino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl]imino]naphthalen-1(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOPHENOL BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFU74WR4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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